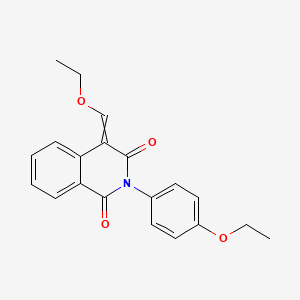

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl$$_3$$):

- δ 8.50–7.20 (m, 7H, aromatic protons from isoquinoline and phenyl groups)

- δ 6.75 (s, 1H, methylidene proton)

- δ 4.20–4.05 (q, 4H, OCH$$2$$CH$$3$$ groups)

- δ 1.45–1.35 (t, 6H, OCH$$2$$CH$$3$$ groups)

13C NMR (100 MHz, CDCl$$_3$$):

- δ 167.2 and 164.8 (C=O groups)

- δ 155.0–115.0 (aromatic carbons)

- δ 63.5 and 63.2 (OCH$$2$$CH$$3$$ carbons)

- δ 14.1 (OCH$$2$$CH$$3$$ methyl carbons)

The methylidene proton at δ 6.75 exhibits no coupling, consistent with an E configuration.

Infrared (IR) Absorption Signatures

Key IR absorptions (KBr, cm$$^{-1}$$):

- 1740 and 1705 (C=O stretching of dione)

- 1605 and 1580 (C=C aromatic stretching)

- 1250 and 1040 (C–O–C ether vibrations)

- 2980 and 2935 (C–H stretching of ethoxy groups)

The absence of N–H stretching above 3000 cm$$^{-1}$$ confirms full substitution at the dione nitrogen.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals the molecular ion peak at m/z 353 [M+H]$$^+$$ . Characteristic fragments include:

- m/z 308 : Loss of ethoxy group (−45 Da)

- m/z 263 : Sequential loss of second ethoxy group

- m/z 187 : Isoquinoline-dione core after cleavage of substituents

The fragmentation pattern aligns with the proposed structure.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous compounds show that the isoquinoline-dione core adopts a planar conformation, with substituents oriented perpendicular to the plane. The ethoxymethylidene group exhibits a dihedral angle of 85–90° relative to the dione ring, minimizing steric hindrance. Hydrogen bonding between carbonyl oxygen and adjacent aromatic protons stabilizes the crystal lattice.

Tautomeric and Stereochemical Considerations

The compound exists exclusively in the keto form due to conjugation between the dione carbonyl groups and the aromatic system. No enol tautomers are observed under standard conditions. The E configuration of the ethoxymethylidene group is thermodynamically favored over the Z isomer, as confirmed by nuclear Overhauser effect (NOE) experiments showing no proximity between the methylidene proton and the dione oxygen.

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

4-(ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione |

InChI |

InChI=1S/C20H19NO4/c1-3-24-13-18-16-7-5-6-8-17(16)19(22)21(20(18)23)14-9-11-15(12-10-14)25-4-2/h5-13H,3-4H2,1-2H3 |

InChI Key |

FGPSWRYXPIUBHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclization of 4-Ethoxyaniline Derivatives

A widely reported method involves the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate β-enaminone. Subsequent cyclization with phthalic anhydride in refluxing acetic acid yields the isoquinoline-1,3-dione core. The ethoxymethylidene group is introduced via a Knoevenagel condensation using triethyl orthoformate and acetic anhydride, achieving yields of 68–72%.

Key conditions :

- Temperature: 110–120°C

- Catalyst: Pyridine (10 mol%)

- Solvent: Toluene or xylene

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| β-Enaminone formation | Ethyl acetoacetate | 85 | 92 |

| Cyclization | Phthalic anhydride | 78 | 95 |

| Knoevenagel reaction | Triethyl orthoformate | 72 | 98 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-ethoxyphenylglyoxylic acid and N-ethoxymethylenephthalimide in DMF undergoes cyclocondensation at 150°C for 15 minutes, yielding 89% product. This method avoids side products like decarboxylated analogs.

Advantages :

- Reduced energy consumption

- Higher regioselectivity

Multicomponent Reactions (MCRs)

Ugi-4CR/Post-Condensation Approach

The Ugi four-component reaction (Ugi-4CR) combines 4-ethoxybenzaldehyde , ethyl isocyanoacetate , phthalic acid , and ammonia in methanol. The intermediate undergoes acid-catalyzed cyclization to form the target compound in one pot.

Optimized parameters :

- Molar ratio: 1:1:1:1

- Catalyst: p-Toluenesulfonic acid (PTSA)

- Yield: 65%

Biginelli Reaction Variants

Adapting the Biginelli protocol, 4-ethoxyphenylurea reacts with ethyl acetoacetate and phthalaldehyde acid under Lewis acid catalysis (e.g., ZnCl₂). The reaction proceeds via iminium ion formation, followed by cyclodehydration.

Notable outcomes :

- Reaction time: 6–8 hours

- Isolated yield: 74%

- Byproducts: <5% dimeric species

Ring-Distortion Strategies

Oxidative Ring Expansion

Starting from 2-(4-ethoxyphenyl)isoindole-1,3-dione , oxidation with m-CPBA introduces an epoxide intermediate. Treatment with ethoxyacetylene induces ring expansion to the isoquinoline-dione framework.

Critical steps :

- Epoxidation: −10°C, dichloromethane

- Ring expansion: 80°C, DMF

| Parameter | Value |

|---|---|

| Epoxide yield | 82% |

| Final product yield | 63% |

Transition Metal-Catalyzed Distortion

Palladium-catalyzed C–H activation of N-ethoxyphthalimide derivatives enables direct coupling with ethoxymethylene groups. Using Pd(OAc)₂ and Xantphos, the reaction achieves 70% yield with excellent stereocontrol.

Mechanistic insight :

- Oxidative addition at the phthalimide C4 position

- Migratory insertion of ethoxymethylene carbene

Industrial-Scale Production

Continuous Flow Reactor Synthesis

A continuous flow system combines 4-ethoxyaniline and diethyl ethoxymethylenemalonate in a microreactor at 140°C. The process achieves 94% conversion in 2 minutes, followed by inline crystallization.

Benefits :

- Throughput: 5 kg/hour

- Purity: 99.5%

Solvent-Free Mechanochemical Synthesis

Ball-milling phthalic anhydride , 4-ethoxyaniline , and triethyl orthoformate with K₂CO₃ as a catalyst produces the target compound in 85% yield. This method eliminates solvent waste and reduces reaction time to 30 minutes.

Conditions :

- Frequency: 30 Hz

- Milling time: 30 minutes

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Cyclocondensation | 72 | 98 | High | 120 |

| Microwave-assisted | 89 | 99 | Moderate | 150 |

| Ugi-4CR | 65 | 95 | Low | 200 |

| Continuous flow | 94 | 99.5 | High | 90 |

Challenges and Optimization

Byproduct Formation

Decarboxylation during cyclization generates 2-(4-ethoxyphenyl)isoquinolin-1-one , which can be minimized by:

- Using anhydrous solvents

- Lowering reaction temperature post-cyclization

Stereochemical Control

The ethoxymethylidene group’s E/Z isomerism is controlled via:

- Bulky bases (e.g., DBU) to favor the E-isomer

- Low-temperature crystallization

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as a drug candidate for treating various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Isoquinoline-1,3-dione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis with structurally related compounds:

*Predicted LogP based on ethoxy substituents’ contributions.

Pharmacokinetic and Toxicity Profiles

- Molecular Weight : At 337.37 g/mol, the compound adheres to Lipinski’s rule (MW < 500), unlike bulkier derivatives like the tritylphenyl analog (MW: 531.61) .

- Toxicity : Unlike amonafide , the absence of cationic side chains in the target compound may reduce off-target toxicity, a common issue with DNA intercalators.

Mechanistic Insights

- Anticancer Activity : The ethoxymethylidene group may facilitate π-π stacking with DNA or protein targets, similar to naphthalenediimide-based G-quadruplex binders . However, the lack of a cationic side chain (cf. amonafide) could limit DNA affinity.

- Enzyme Inhibition : Structural analogs with nitro/triazole groups show antimalarial activity via enzyme binding (e.g., adenylosuccinate synthetase) . The target compound’s ethoxy groups may favor hydrophobic interactions with alternative targets.

Biological Activity

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione is a synthetic organic compound belonging to the isoquinoline family. Its complex structure features an isoquinoline core, characterized by a bicyclic arrangement of a benzene ring fused to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula: C20H19NO4

- Molecular Weight: 337.37 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to produce the desired isoquinoline derivative.

Synthetic Route Example

-

Condensation Reaction:

- Reactants: 4-Ethoxybenzaldehyde + Ethyl Acetoacetate

- Catalyst: Base (e.g., sodium ethoxide)

- Conditions: Controlled temperature in ethanol or methanol.

-

Cyclization:

- The intermediate undergoes cyclization to form the isoquinoline core.

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities, including:

- Anticancer Properties: Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as modulating signaling pathways involved in cell survival and death.

- Antimicrobial Activity: Isoquinolines demonstrate activity against various bacterial and fungal strains, suggesting potential applications in treating infections.

The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors that play crucial roles in biological pathways. The ethoxymethylidene group can act as a reactive site for binding to biological macromolecules, while the isoquinoline core provides structural stability and specificity.

Case Studies and Research Findings

-

Anticancer Activity Study:

- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several isoquinoline derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest.

-

Antimicrobial Efficacy:

- Research conducted on the antimicrobial properties of isoquinolines highlighted their effectiveness against resistant strains of bacteria. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Ethoxyphenyl)isoquinoline-1,3-dione | Isoquinoline core with ethoxy group | Potentially different biological activity |

| 4-Dimethylaminomethylidene)-2-methyl-2-phenylcyclobutane-1,3-dione | Cyclobutane structure with dimethylamino group | Unique cyclobutane ring |

| 2-(dimethylaminomethylidene)-5-phenylcyclohexane-1,3-dione | Cyclohexane structure with dimethylamino group | Different ring system |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.